N-(2,5-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

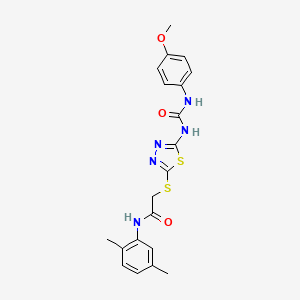

N-(2,5-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative characterized by a structurally complex framework. The molecule features:

- A 1,3,4-thiadiazole core, a heterocyclic ring known for diverse biological activities, including antimicrobial, antitumor, and anticonvulsant properties .

- A thioether linkage connecting the thiadiazole ring to an acetamide group.

- A 2,5-dimethylphenyl substituent on the acetamide nitrogen, contributing hydrophobicity and steric bulk.

- A ureido group at the 5-position of the thiadiazole ring, further substituted with a 4-methoxyphenyl moiety, which may enhance electronic interactions and bioavailability.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[[5-[(4-methoxyphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S2/c1-12-4-5-13(2)16(10-12)22-17(26)11-29-20-25-24-19(30-20)23-18(27)21-14-6-8-15(28-3)9-7-14/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPAYKMDBHACTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of Thiadiazole Core: The thiadiazole core can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

Ureido Substitution:

Thioacetamide Formation: The final step involves the reaction of the ureido-substituted thiadiazole with 2,5-dimethylphenylthioacetic acid under suitable coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings or the thiadiazole core.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or reduced thiadiazole derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.

Material Science:

Biology

Antimicrobial Agents: Thiadiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes involved in disease pathways.

Medicine

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Chemical Industry: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group and thiadiazole core are crucial for binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure aligns with derivatives in and , which share the 1,3,4-thiadiazole-acetamide scaffold. Key comparisons include:

*LogP values estimated based on substituent contributions (e.g., methoxy groups reduce LogP, while aromatic/hydrophobic groups increase it).

†Predicted using ’s LogP data (3.09 for a simpler thiadiazole-acetamide analog) .

Key Observations :

- The 4-methoxyphenyl ureido group introduces hydrogen-bonding capacity, contrasting with simpler thioalkyl or benzylthio substituents in –2. This may improve target binding in biological systems .

Biological Activity

N-(2,5-Dimethylphenyl)-2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the synthesis, characterization, and biological evaluations of this compound and its derivatives, supported by relevant research findings and data.

1. Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of sulfur and nitrogen atoms in the thiadiazole ring contributes to its pharmacological versatility. This compound specifically incorporates a ureido moiety which enhances its biological profile.

2. Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole precursors. The characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.

3.1 Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties against various pathogens. For instance:

- Gram-positive Bacteria : Compounds derived from thiadiazoles have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Fungal Infections : Some derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida, surpassing traditional antifungals like fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Pathogen | Activity |

|---|---|---|

| 3h | MRSA | High |

| 3j | VRE | Moderate |

| 9f | Candida auris | High |

3.2 Anticancer Activity

The anticancer potential of thiadiazole derivatives is also noteworthy. Studies have shown that these compounds can inhibit cancer cell proliferation across various cell lines:

- MCF-7 Cell Line : Certain derivatives exhibited high cytotoxicity against breast cancer cells with IC50 values significantly lower than standard chemotherapy agents .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Table 2: Anticancer Activity Data

The biological activities of this compound are attributed to several mechanisms:

- DNA Interaction : Studies using UV-vis spectroscopy suggest that these compounds can intercalate with DNA, disrupting replication processes .

- Enzyme Inhibition : The compounds may act as inhibitors for various enzymes critical for cellular functions such as carbonic anhydrase .

5. Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in clinical settings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.